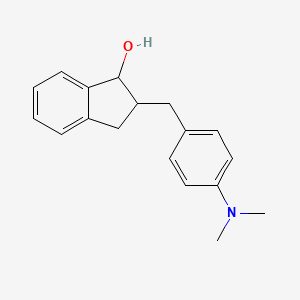
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(1-methylethyl)- is a unique organosilicon compound. It belongs to the class of silatranes, which are known for their tricyclic structure containing silicon, oxygen, and nitrogen atoms. These compounds exhibit a broad spectrum of biological activity and have been studied for various applications in chemistry, biology, and industry .
Méthodes De Préparation
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(1-methylethyl)- typically involves the reaction of silatrane HSi(OCH2CH2)3N with various mercury (II) salts such as HgX2 (X = OCOMe, OCOCF3, OCOCCl3, SCN, Br). This reaction affords the corresponding 1-substituted silatranes in good yields . The reaction conditions usually involve moderate temperatures and the use of solvents like dichloromethane or toluene.
Analyse Des Réactions Chimiques
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles. Common reagents and conditions used in these reactions include solvents like dichloromethane, toluene, and reaction temperatures ranging from room temperature to reflux conditions.
Applications De Recherche Scientifique
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(1-methylethyl)- has been extensively studied for its applications in various fields:
Chemistry: It is used as a reagent for the synthesis of other organosilicon compounds and as a catalyst in organic reactions.
Biology: The compound exhibits biological activity and has been studied for its potential use in drug development and as a bioactive agent.
Medicine: Research has explored its potential use in medicinal chemistry for the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(1-methylethyl)- involves its interaction with molecular targets and pathways in biological systems. The compound can form stable complexes with various biomolecules, influencing their activity and function. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(1-methylethyl)- can be compared with other similar silatrane compounds such as:
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-phenyl-: This compound has a phenyl group instead of an isopropyl group, leading to different chemical and biological properties.
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-methyl-: This compound has a methyl group, which affects its reactivity and applications.
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-ethenyl-: This compound contains a vinyl group, making it useful in polymer chemistry.
The uniqueness of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(1-methylethyl)- lies in its specific structure and the presence of the isopropyl group, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
2097-17-8 |
|---|---|
Formule moléculaire |
C9H19NO3Si |
Poids moléculaire |
217.34 g/mol |
Nom IUPAC |
1-propan-2-yl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C9H19NO3Si/c1-9(2)14-11-6-3-10(4-7-12-14)5-8-13-14/h9H,3-8H2,1-2H3 |
Clé InChI |
PZMFTVFRYBHYCD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si]12OCCN(CCO1)CCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


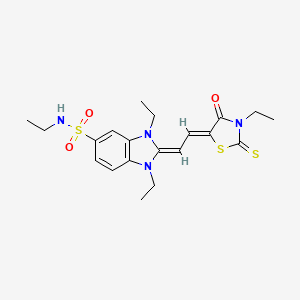
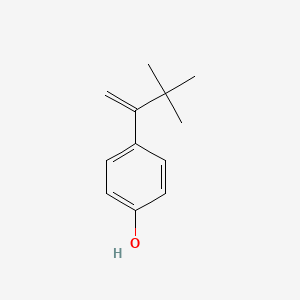

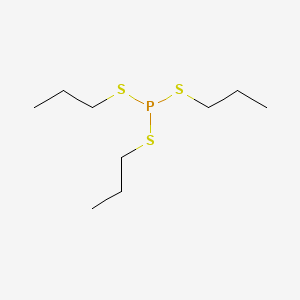
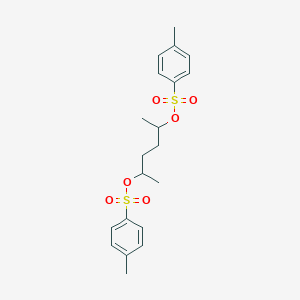
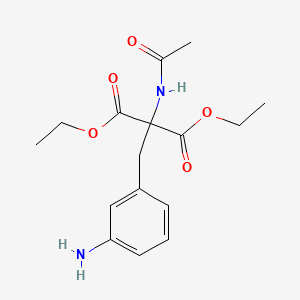
![9-[(4-Methylphenyl)methyl]anthracene](/img/structure/B14741736.png)
![4-[Ethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B14741741.png)
![5-(2-Hydroxy-1-methoxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14741747.png)

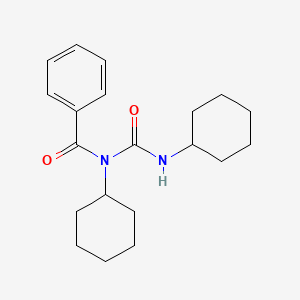
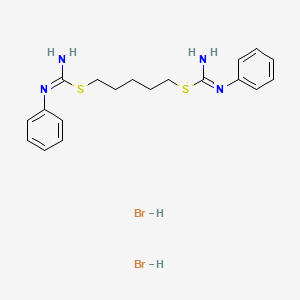
![2-methoxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B14741767.png)
